molecular formula C16H33NO B073323 4-Dodecylmorpholine CAS No. 1541-81-7

4-Dodecylmorpholine

Cat. No. B073323
CAS RN: 1541-81-7
M. Wt: 255.44 g/mol
InChI Key: ZRIILUSQBDFVNY-UHFFFAOYSA-N
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Description

4-Dodecylmorpholine is a chemical compound with the molecular formula C16H33NO . It is a viscous liquid or semi-solid substance at room temperature . It is used in the industry, particularly as a surface-active agent .


Molecular Structure Analysis

The molecular structure of 4-Dodecylmorpholine is represented by the InChI code 1S/C16H33NO/c1-2-3-4-5-6-7-8-9-10-11-12-17-13-15-18-16-14-17/h2-16H2,1H3 . The molecular weight of this compound is 255.44 .


Physical And Chemical Properties Analysis

4-Dodecylmorpholine is a viscous liquid or semi-solid at room temperature . It has a molecular weight of 255.44 and a predicted density of 0.877±0.06 g/cm3 .

Mechanism of Action

4-Dodecylmorpholine has been found to inhibit the growth and differentiation of certain microorganisms, including Bacillus cereus and different species of filamentous fungi . It has been suggested that the antimicrobial activity of amine oxides like 4-Dodecylmorpholine is primarily due to the disorganization of the membrane structure after interaction with the cells .

Future Directions

The degradation of organic flotation agents like 4-Dodecylmorpholine is a topic of ongoing research. Studies have been conducted on the photocatalytic and electrocatalytic degradation of these agents, providing a sustainable and environmentally friendly approach for eliminating organic micropollutants from water environments .

properties

IUPAC Name

4-dodecylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H33NO/c1-2-3-4-5-6-7-8-9-10-11-12-17-13-15-18-16-14-17/h2-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRIILUSQBDFVNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCN1CCOCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H33NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4042171
Record name 4-Dodecylmorpholine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Dodecylmorpholine

CAS RN

1541-81-7
Record name N-Dodecylmorpholine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1541-81-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name N-Dodecylmorpholine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Morpholine, 4-dodecyl-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4-Dodecylmorpholine
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Record name 4-dodecylmorpholine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.799
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Record name N-LAURYLMORPHOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WRS8493T84
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Synthesis routes and methods

Procedure details

174.2 g of morpholine (1 mole), 69 g of potassium carbonate (0.5 mole) and 300 mL of acetone were heated to reflux. To the above solution 124.5 g (0.5 mole) of dodecylbromide were added dropwise. After the addition was complete, the reaction mixture was heated at reflux for four hours. The reaction mixture was filtered, and the solvent evaporated in vacuo to leave an oil, which was distilled under vacuum to give a colorless liquid. Yield is 112.9 g (90% of the theory). Proton NMR δ0.8 (S,3Hz), 1.2 (M, 22Hz), 2.3 (M,4Hz) and 3.5 (M,4Hz). Elemental analysis, observed (theory) is carbon 74.96 (75.25), hydrogen 13.21 (13.02), and nitrogen 5.38 (5.48). Close proximity between the observed and theoretical values indicates the positive identification of this compound. Similarly prepared compounds are shown in Table I:
Quantity
174.2 g
Type
reactant
Reaction Step One
Quantity
69 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
124.5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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